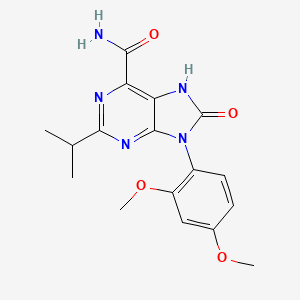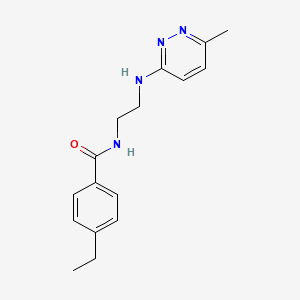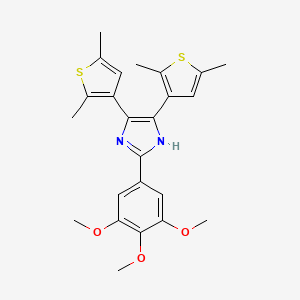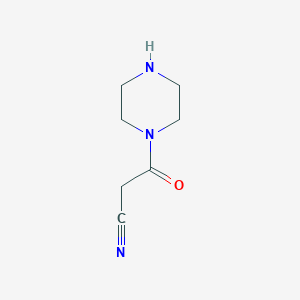
Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate (MFPN) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a nitroaromatic compound, and its structure consists of a 4-fluorophenoxy group attached to a 3-nitrobenzene moiety. MFPN has been used in a wide range of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
科学的研究の応用
Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate has been used in a variety of scientific research applications. It has been used in studies of biochemical and physiological processes, including the regulation of gene expression and the role of nitric oxide in cardiovascular physiology. Additionally, this compound has been used in laboratory experiments to study the effects of nitroaromatic compounds on various biochemical and physiological processes.
作用機序
Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate is known to interact with a variety of proteins and enzymes, including cytochrome P450 enzymes, nitric oxide synthase enzymes, and nitric oxide-sensitive guanylyl cyclase enzymes. These interactions can affect the activity of these enzymes, leading to changes in biochemical and physiological processes. Additionally, this compound can act as an inhibitor of cytochrome P450 enzymes, which can lead to changes in the metabolism of other compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, it has been shown to interact with nitric oxide synthase enzymes, leading to changes in nitric oxide production and levels. Furthermore, this compound has been shown to interact with nitric oxide-sensitive guanylyl cyclase enzymes, leading to changes in the production and levels of cyclic guanosine monophosphate (cGMP).
実験室実験の利点と制限
Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is a stable compound that is not easily degraded. Additionally, it has a wide range of applications in scientific research, making it a useful tool for studying biochemical and physiological processes. However, this compound also has some limitations for use in laboratory experiments. It is a toxic compound, and it can be hazardous to handle and dispose of. Additionally, it can be difficult to accurately measure the concentration of this compound in a solution, as it is a volatile compound.
将来の方向性
Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate has a wide range of potential applications in scientific research. Future research could focus on the use of this compound in the study of gene expression and the role of nitric oxide in cardiovascular physiology. Additionally, future research could focus on the development of new methods for the synthesis of this compound, as well as the development of new methods for the measurement of its concentration in solutions. Furthermore, future research could focus on the use of this compound as an inhibitor of cytochrome P450 enzymes, as well as its potential applications in drug development and drug delivery. Finally, future research could focus on the development of new methods for the safe handling and disposal of this compound.
合成法
Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate can be synthesized using a variety of methods. One of the most common methods is the nitration of 4-fluorophenol with nitric acid and acetic anhydride. This method involves the reaction of 4-fluorophenol with nitric acid in the presence of acetic anhydride at room temperature. The product is then purified by recrystallization from hot ethyl acetate. Other methods of synthesis include the reaction of 4-fluorophenol with a mixture of nitric acid and sulfuric acid, as well as the reaction of 4-fluorophenol with nitric acid in the presence of sodium nitrate.
特性
IUPAC Name |
methyl 4-(4-fluorophenoxy)-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-20-14(17)9-2-7-13(12(8-9)16(18)19)21-11-5-3-10(15)4-6-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPSYKKSSYANRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole](/img/structure/B2617665.png)

![(2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B2617668.png)


![N-(2-chloro-4-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2617675.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2617677.png)


![N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2617681.png)

![(2E)-4-oxo-4-[4-benzylpiperazinyl]but-2-enoic acid](/img/structure/B2617684.png)
![2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B2617685.png)